
9-(2-(2-Methyl-5-pyridyl)ethyl)-3-propyl-1,2,3,4,4a,9a-hexahydro-9H-pyrido(3,4-b)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-(2-Methyl-5-pyridyl)ethyl)-3-propyl-1,2,3,4,4a,9a-hexahydro-9H-pyrido(3,4-b)indole is a complex organic compound with a unique structure that combines elements of pyridine and indole
Méthodes De Préparation
The synthesis of 9-(2-(2-Methyl-5-pyridyl)ethyl)-3-propyl-1,2,3,4,4a,9a-hexahydro-9H-pyrido(3,4-b)indole typically involves multiple steps. The synthetic route often starts with the preparation of the pyridine and indole precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-(2-(2-Methyl-5-pyridyl)ethyl)-3-propyl-1,2,3,4,4a,9a-hexahydro-9H-pyrido(3,4-b)indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the context of the study.
Comparaison Avec Des Composés Similaires
Similar compounds to 9-(2-(2-Methyl-5-pyridyl)ethyl)-3-propyl-1,2,3,4,4a,9a-hexahydro-9H-pyrido(3,4-b)indole include other pyridine-indole derivatives. These compounds may share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct reactivity and applications.
Propriétés
Numéro CAS |
63885-32-5 |
|---|---|
Formule moléculaire |
C22H27N3 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
9-[2-(6-methylpyridin-3-yl)ethyl]-3-propyl-1,2,3,4-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C22H27N3/c1-3-6-18-13-20-19-7-4-5-8-21(19)25(22(20)15-24-18)12-11-17-10-9-16(2)23-14-17/h4-5,7-10,14,18,24H,3,6,11-13,15H2,1-2H3 |
Clé InChI |
YNYNUTVLZJKTLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC2=C(CN1)N(C3=CC=CC=C23)CCC4=CN=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


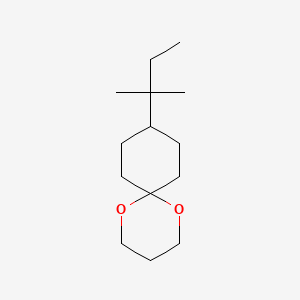
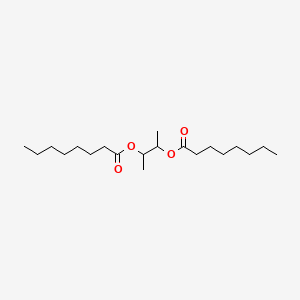

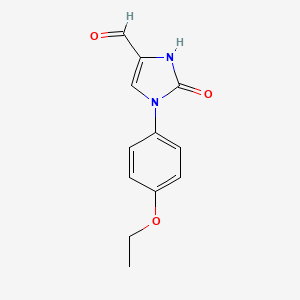
![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)

![N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14486782.png)
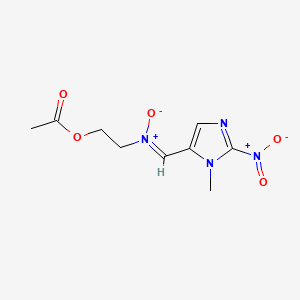
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
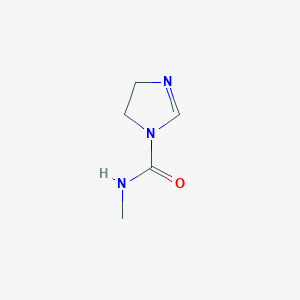

![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
